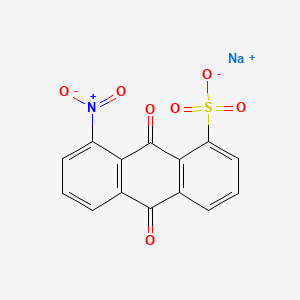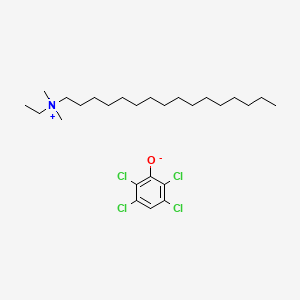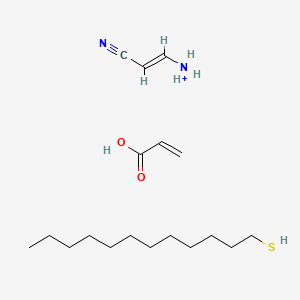![molecular formula C12H11Cl3N2O5 B12686429 2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide CAS No. 93856-95-2](/img/structure/B12686429.png)
2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide is a complex organic compound with the molecular formula C12H11Cl3N2O5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acrylamide Backbone: The initial step involves the preparation of the acrylamide backbone through the reaction of acryloyl chloride with an appropriate amine under controlled conditions.
Introduction of the Trichloro Group: The trichloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus trichloride.
Addition of the Hydroxy and Hydroxymethyl Groups: These groups are typically introduced through hydroxylation reactions, which may involve the use of hydrogen peroxide or other oxidizing agents.
Incorporation of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, which can be achieved using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide involves interactions with various molecular targets. The compound’s multiple functional groups allow it to engage in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acrylamide: Lacks the nitrophenyl group, resulting in different chemical properties and applications.
2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-methylphenyl)ethyl]acrylamide: Contains a methyl group instead of a nitro group, affecting its reactivity and biological activity.
Uniqueness
2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
93856-95-2 |
|---|---|
Fórmula molecular |
C12H11Cl3N2O5 |
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
2,3,3-trichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C12H11Cl3N2O5/c13-9(11(14)15)12(20)16-8(5-18)10(19)6-1-3-7(4-2-6)17(21)22/h1-4,8,10,18-19H,5H2,(H,16,20) |
Clave InChI |
BYMMCVVSJVRBBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(CO)NC(=O)C(=C(Cl)Cl)Cl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


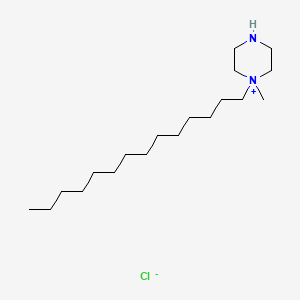
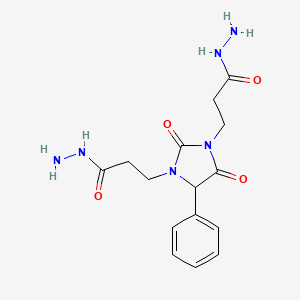
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
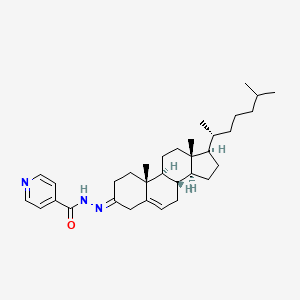
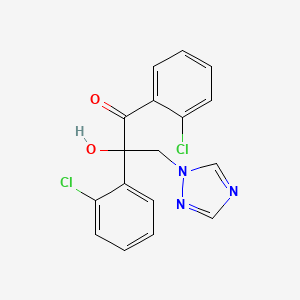
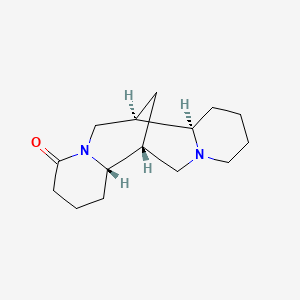
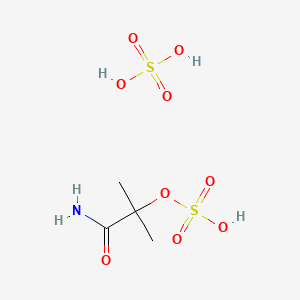
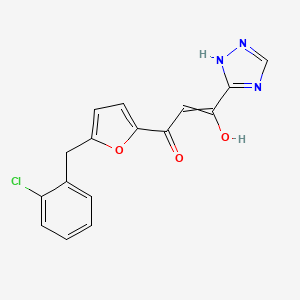
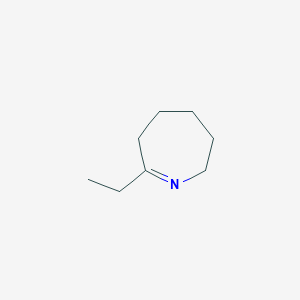
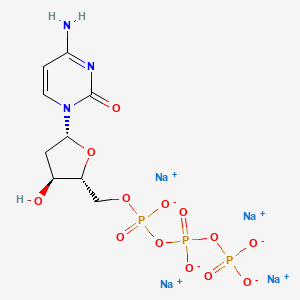
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
